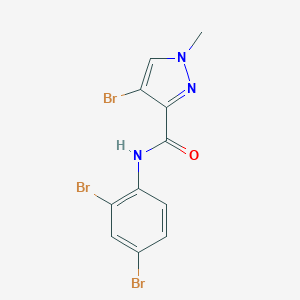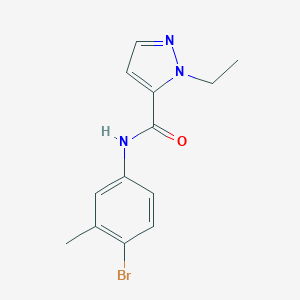
8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium is a chemical compound that belongs to the quinolizinium family. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
Applications De Recherche Scientifique
8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicine, where it has been shown to have anticancer properties. Studies have also shown that this compound has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. Physiologically, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also interested in exploring its potential as a new class of antibiotics. Additionally, there is potential for this compound to be used in the development of new diagnostic tools for cancer and other diseases. Finally, researchers are also interested in exploring the potential of this compound as a new class of pesticides.
Méthodes De Synthèse
The synthesis of 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium involves the reaction of 8-methyl-2,3-dihydroquinolizin-5-ium with nitrobenzene in the presence of a catalyst. The reaction takes place in an acidic medium and requires careful control of the reaction conditions to obtain a high yield of the desired product.
Propriétés
Formule moléculaire |
C22H16N3O4+ |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
8-methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C22H16N3O4/c1-15-8-9-23-14-22(17-5-3-7-19(12-17)25(28)29)21(13-20(23)10-15)16-4-2-6-18(11-16)24(26)27/h2-14H,1H3/q+1 |
Clé InChI |
VMTQGVXQELLYGU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=[N+](C=C1)C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=CC(=C(C=[N+]2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)




![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)



![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)

![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
